N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
N1-(Thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene-methyl group at the N1 position and a 4-(trifluoromethyl)phenyl substituent at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is a versatile pharmacophore known for its role in modulating biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π interactions in binding pockets .
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAKXZHDPYTGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 4-(trifluoromethyl)phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Safety and Toxicology: Oxalamides like S336 exhibit negligible toxicity (NOEL = 100 mg/kg bw/day), with safety margins exceeding 500 million for flavoring applications .
Biological Activity
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 434.4 g/mol. Its structure features a thiophene ring, a trifluoromethyl group, and an oxalamide moiety, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H17F3N2O3S |
| Molecular Weight | 434.4 g/mol |
| CAS Number | 1797775-36-0 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA), showing promising results with an IC50 value below 10 μM in certain assays .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and disruption of the tumor microenvironment, potentially through modulation of signaling pathways involving HIF-1α and p53 .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways, which could explain its anticancer and antimicrobial effects.
- Receptor Modulation : Its structural components suggest it might interact with various receptors involved in inflammation and cancer progression.
Study on Antimicrobial Effects
In a controlled study, this compound was tested against multiple bacterial strains. The results indicated significant inhibition of growth at concentrations lower than 20 µM, highlighting its potential as a therapeutic agent against resistant bacterial infections .
Evaluation of Anticancer Activity
A series of experiments were conducted to assess the compound's cytotoxic effects on different cancer cell lines. For example:
- MCF-7 Cells : The compound showed an IC50 value around 13 µM, indicating effective cytotoxicity.
- Mechanistic Insights : Further analysis revealed that treatment led to increased apoptosis markers and reduced cell viability, suggesting that the compound effectively disrupts cancer cell proliferation through apoptotic pathways .
Q & A
Q. What are the optimized synthetic routes for N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, and how is its structural integrity confirmed?
Methodological Answer: The synthesis of oxalamide derivatives typically involves sequential coupling of amines with oxalyl chloride or activated oxalate esters. For this compound, key steps may include:
- Step 1: Preparation of the thiophen-2-ylmethylamine intermediate via reductive amination or nucleophilic substitution.
- Step 2: Reaction of the amine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the oxalamide core.
- Step 3: Coupling with 4-(trifluoromethyl)aniline under basic conditions (e.g., triethylamine) to install the second aromatic group .
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR to verify substitution patterns and purity (e.g., aromatic protons at δ 7.2–8.0 ppm for trifluoromethylphenyl; thiophene protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]: ~383.1 g/mol) .
Table 1: Representative Synthesis Data for Analogous Oxalamides
| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| N1-(3-fluorophenyl)-N2-(thiophenmethyl)oxalamide | 52 | >95 | 142–144 | |
| N1-(4-trifluoromethylphenyl)oxalamide derivative | 48 | 90 | 155–157 |
Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?
Methodological Answer: Initial screening should prioritize assays aligned with structural motifs:
- Kinase Inhibition Assays: Test against FGFR1, JAK2, or FLT3 kinases due to the trifluoromethyl group’s potential to enhance lipophilicity and target binding .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential, given the thiophene moiety’s role in apoptosis induction in related compounds .
- Neurokinin-1 Receptor Binding: Competitive binding assays (e.g., radioligand displacement) to explore antagonism, leveraging the oxalamide’s hydrogen-bonding capacity .
Key Considerations:
- Use DMSO as a solvent (≤0.1% final concentration) to avoid cytotoxicity artifacts.
- Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene and trifluoromethyl groups in target binding?
Methodological Answer: SAR studies should systematically modify substituents and evaluate biological outcomes:
- Thiophene Modifications: Replace thiophen-2-ylmethyl with furan or phenyl groups to assess aromatic stacking vs. heterocyclic polarity effects .
- Trifluoromethyl Substitutions: Compare with –CF, –Cl, or –OCH to determine hydrophobicity’s impact on membrane permeability and target engagement .
Computational Tools:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 3GCS for JAK2). The trifluoromethyl group may occupy hydrophobic subpockets, while the oxalamide forms hydrogen bonds with catalytic lysine residues .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (trifluoromethyl) using Schrödinger’s Phase .
Table 2: SAR Trends in Analogous Oxalamides
| Modification | Activity Change (vs. Parent) | Reference |
|---|---|---|
| Replacement of –CF with –Cl | 10-fold ↓ kinase inhibition | |
| Thiophene → Furan substitution | 50% ↓ cytotoxicity |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Address these via:
- PK Optimization:
- Target Engagement Validation:
- CETSA (Cellular Thermal Shift Assay): Confirm target binding in live cells by monitoring protein thermal stability shifts .
- CRISPR Knockout Models: Use isogenic cell lines lacking the putative target (e.g., JAK2) to validate mechanism-specific efficacy .
Case Study:
In a kinase inhibitor study, poor in vivo efficacy was traced to rapid clearance (t < 1 hr). Reformulation with PEGylated nanoparticles increased t to 4.5 hr, restoring activity .
Q. How can computational modeling guide the optimization of this compound’s metabolic stability?
Methodological Answer: Predict metabolic liabilities using:
- CYP450 Metabolism Prediction: Tools like StarDrop identify labile sites (e.g., thiophene oxidation via CYP3A4). Introduce blocking groups (e.g., methyl on thiophene) to reduce clearance .
- QM/MM Simulations: Study transition states of hydrolytic degradation pathways. For example, oxalamide hydrolysis can be mitigated by steric hindrance (e.g., ortho-substitutions on phenyl rings) .
Experimental Validation:
- LC-MS/MS Metabolite ID: Incubate with hepatocytes and profile metabolites. Major metabolites (e.g., hydroxylated thiophene) guide structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
